molecular formula C9H13NOS B1366395 N,N-diethylthiophene-3-carboxamide CAS No. 73540-75-7

N,N-diethylthiophene-3-carboxamide

Cat. No.: B1366395
CAS No.: 73540-75-7
M. Wt: 183.27 g/mol
InChI Key: DMGZZYONMSPHOF-UHFFFAOYSA-N
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Description

N,N-diethylthiophene-3-carboxamide: is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Starting Materials: Thiophene-3-carboxylic acid, diethylamine, and a dehydrating agent such as thionyl chloride.

      Procedure: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting thiophene-3-carbonyl chloride is then reacted with diethylamine to form N,N-diethylthiophene-3-carboxamide.

      Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.

  • Industrial Production Methods:

    • Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize N,N-diethylthiophene-3-carboxamide.

      Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction:

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound.

      Products: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.

  • Substitution:

      Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

      Products: Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry:

  • N,N-diethylthiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology:

  • In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.

Medicine:

  • This compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Industry:

  • In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of N,N-diethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects.
  • Pathways Involved: The exact pathways involved depend on the specific application and target. In medicinal chemistry, for example, this compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.

    Thiophene-3-carboxamide: Lacks the diethylamino group, leading to different chemical properties and uses.

    N,N-diethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring. It has different aromaticity and reactivity.

Uniqueness:

  • N,N-diethylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N,N-diethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGZZYONMSPHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464328
Record name N,N-diethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73540-75-7
Record name N,N-diethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.0 g (39 mmol) of 3-thiophenecarboxylic acid (Aldrich Chemical Co.), to which was added 10 mL (134 mmol) of SOCl2 in 20 mL of CHCl3 was stirred at reflux for 3 hours. After cooling to room temperature, the solution was concentrated in vacuo. The residue was dissolved in 15 mL of methylene chloride, and the solution was cooled in an ice bath. To this was added dropwise 13 mL (126 mmol) of diethyl amine, and the reaction was stirred at room temperature for 1 hour. Water was added, and the mixture was extracted with methylene chloride, which was washed with aqueous NaHCO3 solution, water, and bdne, and concentrated to give 9.3 g of crude product. This material was purified by flash chromatography on silica gel, eluting with 6:1 hexane:ethyl acetate, to afford 6.34 g of the title product after removal of the solvents. NMR (CDCl3) δ:7.48 (dd, 1H, J=1, J=3 Hz), 7.32 (dd, 1H, J=3, J=6 Hz), 7.20 (dd, 1H, J=1, J=6 Hz), 3.60-3.30 (bs, 4H), 1.20 (bm, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thiophene-3-carbonyl chloride was dissolved in methylene chloride (100 mL) and added to a mixture of diethylamine (43.8 g, 0.6 mol) and methylene chloride (100 mL) placed in an ice bath. Following the addition, the ice bath was removed and the resulting reaction mixture stirred at room temperature over a period of 4 h. The reaction mixture was washed several times with water and the organic layer dried over anhydrous magnesium sulfate and concentrated. Vacuum distillation of the crude residue afforded the title compound as a light yellow oil (yield: 91%): GC-Ms: 183; 1H NMR (300 MHz, CDCl3, ppm) δ: 7.36(d, 1H), 7.22-7.19(m, 1H), 7.08-7.06(m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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